molecular formula C20H24F3NO12S B15089621 Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate

Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate

Cat. No.: B15089621
M. Wt: 559.5 g/mol
InChI Key: NBGMPVWBWQHMLI-UHFFFAOYSA-M
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Description

Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate is a complex organic compound with a unique structure that includes both pyridinium and oxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate typically involves multiple steps. One common method starts with the preparation of the oxolane ring, followed by the introduction of the pyridinium moiety. The final step involves the addition of the trifluoromethanesulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Riboside: A related compound with similar structural features and biological activities.

    Ethyl 1-[2,3,5-tri-O-acetyl-β-D-ribofuranosyl]pyridinium: Another compound with a similar pyridinium and ribofuranosyl structure.

Uniqueness

Its trifluoromethanesulfonate group adds to its reactivity and versatility in chemical reactions .

Properties

Molecular Formula

C20H24F3NO12S

Molecular Weight

559.5 g/mol

IUPAC Name

ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate

InChI

InChI=1S/C19H24NO9.CHF3O3S/c1-5-25-19(24)14-7-6-8-20(9-14)18-17(28-13(4)23)16(27-12(3)22)15(29-18)10-26-11(2)21;2-1(3,4)8(5,6)7/h6-9,15-18H,5,10H2,1-4H3;(H,5,6,7)/q+1;/p-1

InChI Key

NBGMPVWBWQHMLI-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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